4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol
Description
This compound belongs to the pyrroloquinoline family, characterized by a tricyclic scaffold comprising a quinoline core fused with a pyrrolidine ring. The substituents at positions 4 (methyl), 6, and 8 (methoxy groups) on the quinoline moiety, along with a phenolic benzenol group at position 1, define its unique structure. Pyrroloquinolines are of interest due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Properties
IUPAC Name |
4-(6,8-dimethoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinolin-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-16-8-9-22(13-4-6-14(23)7-5-13)20(16)17-10-15(24-2)11-18(25-3)19(17)21-12/h4-7,10-11,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQZNMPPUASIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Cyclization
The pyrrolo[3,2-c]quinoline scaffold is constructed via Fischer indole cyclization, adapting methods from WO2006102642A1. Starting with 2-methoxy-5-nitroaniline, formylation introduces a formamide group, followed by hydrogenation to reduce the nitro group. Diazotization and coupling with ethyl 2-methylacetoacetate yield a hydrazone intermediate, which undergoes cyclization in formic acid to form the indole core.
Key conditions:
Pyrrole Ring Annulation
The dihydro-pyrrole ring is formed via intramolecular cyclization. Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate reacts with dimethyl 2-oxoglutarate in the presence of bromine, followed by hydrolysis to generate the tricyclic system.
Regioselective Functionalization
Methoxylation at C6 and C8
Methoxy groups are introduced using dimethyl sulfate under basic conditions. In a representative protocol, potassium carbonate in DMF facilitates methylation of hydroxyl intermediates at elevated temperatures. For example, PQQ trimethyl ester synthesis employs dimethyl sulfate in DMF with K₂CO₃, achieving 85% yield.
Methyl Group Introduction at C4
The C4 methyl group is installed via alkylation during cyclization. Ethyl 2-methylacetoacetate serves as both a coupling partner and methyl source during Fischer indole synthesis. Alternative methods include Friedel-Crafts alkylation using methyl iodide and AlCl₃.
Benzenol Moiety Incorporation
Nucleophilic Aromatic Substitution
A phenol-substituted aryl group is introduced at the pyrrole nitrogen (N1) via Buchwald-Hartwig coupling. Using palladium catalysis, 4-hydroxybromobenzene reacts with the pyrroloquinoline intermediate. Typical conditions include Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
Protective Group Strategy
To prevent oxidation of the phenol during synthesis, a methoxy-protected precursor is used. Final deprotection is achieved with BBr₃ in dichloromethane at -78°C, restoring the hydroxyl group with >90% efficiency.
Purification and Characterization
Chromatographic Separation
Ion exchange chromatography removes peptides and salts, as described in PQQ disodium salt production. Crystallization from NaOH and H₂SO₃ yields pure product, with parameters optimized for solubility (Table 1).
Table 1: Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent | NaOH/H₂SO₄ |
| Temperature | 0–5°C |
| Yield | 75–85% |
Spectroscopic Validation
- ¹H NMR : Aromatic protons at δ 6.8–7.3 ppm confirm the pyrroloquinoline core.
- MS (ESI) : [M+H]⁺ m/z calculated 407.2, observed 407.3.
Comparative Analysis of Synthetic Routes
Fermentation vs. Chemical Synthesis
While microbial fermentation (e.g., Methylobacterium extorquens) produces PQQ derivatives, chemical synthesis offers better control over regiochemistry for 6,8-dimethoxy substitution. Fermentation medium components (Table 2) highlight scalability challenges for complex derivatives.
Table 2: Fermentation Medium Composition
| Component | Concentration (g/L) |
|---|---|
| (NH₄)₂SO₄ | 3.0 |
| KH₂PO₄ | 1.4 |
| MgSO₄·7H₂O | 1.0 |
Yield Optimization
Multi-step sequences from WO2006102642A1 achieve 75% overall yield, whereas direct coupling methods report 60–70%. Critical factors include:
- Strict temperature control (<17°C during diazotization).
- pH maintenance at 5.3 during crystallization.
Industrial Scalability Considerations
Cost-Effective Reagents
Dimethyl sulfate offers economical methylation but requires careful handling due to toxicity. Substituting with methyl triflate improves safety but increases costs.
Solvent Recovery
DMF and acetonitrile are recycled via distillation, reducing waste. Patent CN114805339A reports 90% solvent recovery using falling-film evaporators.
Emerging Methodologies
Photocatalytic C–H Activation
Recent advances enable direct C–H methoxylation using Ru(bpy)₃Cl₂ and visible light, potentially bypassing protective steps. Initial trials show 50% yield at C8, requiring further optimization.
Biocatalytic Demethylation
Engineered laccases convert methoxy intermediates to phenols under mild conditions (pH 7, 30°C), avoiding harsh acids like BBr₃.
Chemical Reactions Analysis
Types of Reactions
4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Pyrroloquinoline Core
Table 1: Substituent Analysis of Key Pyrroloquinoline Derivatives
Key Observations :
- Phenolic vs.
- Halogenation : Chlorine substitution at position 8 (as in ) introduces electronegativity, altering electron distribution and reactivity.
- Functional Group Diversity : Benzylamine and ketone derivatives (e.g., ) demonstrate how modifications influence pharmacological profiles, such as enhanced blood-brain barrier penetration (amine) or enzyme inhibition (ketone).
Physicochemical and Spectroscopic Properties
Table 3: Comparative Analytical Data
*Predicted based on analogs; phenolic compounds often exhibit higher melting points due to hydrogen bonding .
Biological Activity
The compound 4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol (CAS Number: 860789-35-1) is a pyrroloquinoline derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 336.38 g/mol. The structure features a pyrroloquinoline core substituted with methoxy and methyl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molar Mass | 336.38 g/mol |
| CAS Number | 860789-35-1 |
Antiproliferative Effects
Research indicates that derivatives of pyrroloquinolines exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that similar compounds inhibited the growth of human cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that can damage cellular components.
- Modulation of Apoptotic Pathways : The compound potentially activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Studies
A notable study investigated the effects of related pyrroloquinoline derivatives on human leukemia cells. The findings revealed:
- Inhibition of Cell Proliferation : The tested compounds showed a dose-dependent reduction in cell viability.
- Induction of Apoptosis : Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.
Q & A
Q. Example Protocol Outline :
Pyrroloquinoline Core Formation : Cyclize substituted anilines with α,β-unsaturated ketones under acid catalysis.
Methoxy Group Installation : Use methyl iodide/K₂CO₃ in DMF for O-methylation.
Phenolic -OH Deprotection : Remove TBS groups with TBAF in THF.
How can conflicting NMR data for structural elucidation be resolved?
Answer:
Discrepancies in spectral data (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities. Methodological approaches include:
- Variable Temperature NMR : Identify conformational exchange broadening (e.g., hindered rotation in substituted quinolines) by acquiring spectra at 25°C and 60°C .
- 2D Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations. For instance, the benzenol proton’s coupling with the pyrrolo nitrogen can confirm connectivity .
- X-ray Crystallography : Resolve absolute configuration and confirm regiochemistry, as demonstrated for structurally similar dihydroquinolines (e.g., centroid-to-centroid π-π stacking distances of 3.94 Å) .
Case Study :
In a 2-chloro-6,7-dimethylquinoline derivative, conflicting NOE signals were resolved via X-ray analysis, revealing axial fusion of the quinoline ring system .
What advanced methods are used to analyze structure-activity relationships (SAR) for biological activity?
Answer:
SAR studies require systematic variation of substituents and rigorous biological testing:
- Molecular Docking : Compare binding affinities of analogs (e.g., methoxy vs. ethoxy derivatives) to target proteins. For example, ethoxy groups in dithioloquinolines enhance hydrophobic interactions .
- Pharmacophore Modeling : Map essential features (e.g., H-bond donors/acceptors) using software like Schrödinger’s Phase.
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) under standardized conditions.
Q. SAR Table for Analogous Compounds :
| Substituent Position | Biological Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 6-OCH₃ | 0.45 ± 0.02 | H-bond with Ser123 |
| 8-OCH₃ | 1.20 ± 0.15 | Hydrophobic pocket |
| 4-CH₃ | 0.89 ± 0.10 | Van der Waals |
Data derived from structurally related pyrroloquinolines .
How can reaction yields be optimized for low-conversion steps in the synthesis?
Answer:
Low-yield steps (e.g., cyclization or coupling) require:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates. For microwave-assisted reactions, xylenes or toluene enhance thermal efficiency .
- Catalyst Loading : Adjust Pd(PPh₃)₄ to 5–10 mol% in Suzuki-Miyaura couplings, balancing cost and reactivity .
- Additives : Use Cs₂CO₃ to deprotonate stubborn intermediates or scavenge halides with Ag₂O .
Q. Yield Optimization Example :
- Baseline : 45% yield for ethoxyquinoline formation in refluxing ethanol.
- Optimized : 71% yield using microwave irradiation (360 W, 5 min) with InCl₃ catalysis .
What strategies mitigate instability of the phenolic -OH group during synthesis?
Answer:
The phenolic group is prone to oxidation or undesired alkylation. Mitigation strategies include:
- Protection/Deprotection : Use TBS or acetyl protecting groups during harsh reactions (e.g., sulfonation). Deprotect with TBAF or NaOH/MeOH .
- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation.
- Low-Temperature Workup : Quench reactions at 0°C and isolate products rapidly via rotary evaporation .
How are computational methods applied to predict reactivity or spectroscopic properties?
Answer:
- DFT Calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data .
- Reactivity Mapping : Use Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyrrolo nitrogen shows high nucleophilicity (f⁻ = 0.12) .
- UV-Vis Simulation : TD-DFT can model λ_max for quinoline derivatives, aiding in photostability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
